molecular formula C13H22N4O4S B1678810 Ranitidine S-oxide CAS No. 73851-70-4

Ranitidine S-oxide

Número de catálogo: B1678810
Número CAS: 73851-70-4
Peso molecular: 330.41 g/mol
Clave InChI: SKHXRNHSZTXSLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ranitidina S-óxido es un derivado sulfoxido de la ranitidina, un conocido antagonista del receptor H2 de la histamina utilizado para reducir la producción de ácido estomacal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ranitidina S-óxido se puede sintetizar mediante la oxidación de la ranitidina. Un método común involucra el uso de la monooxigenasa que contiene flavina (FMO) y las enzimas citocromo P450 en microsomas hepáticos de rata y humanos . El proceso de oxidación convierte la ranitidina en sus formas N-óxido y S-óxido, siendo la ranitidina S-óxido uno de los principales productos .

Métodos de producción industrial

La producción industrial de ranitidina S-óxido generalmente implica el uso de agentes oxidantes químicos como la cloramina-T. La reacción se lleva a cabo en medios ácidos o alcalinos, y el producto se aísla mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

Ranitidina S-óxido experimenta varias reacciones químicas, que incluyen:

    Oxidación: Puede ocurrir una mayor oxidación, lo que lleva a la formación de derivados más oxidados.

    Reducción: Ranitidina S-óxido se puede reducir de nuevo a ranitidina en condiciones específicas.

    Sustitución: El grupo sulfoxido puede participar en reacciones de sustitución con nucleófilos.

Reactivos y condiciones comunes

Principales productos formados

Comparación Con Compuestos Similares

Actividad Biológica

Ranitidine S-oxide is a metabolite of ranitidine, a well-known histamine H2 receptor antagonist primarily used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical relevance.

Overview of Ranitidine and Its Metabolites

Ranitidine is metabolized in the liver through various pathways, with flavin-containing monooxygenases (FMOs) playing a critical role. Among its metabolites, this compound constitutes approximately 1% of the administered dose, alongside other metabolites such as N-oxide and desmethyl ranitidine . The formation of S-oxide occurs via the oxidation of the sulfur atom in ranitidine, which can be influenced by various factors including enzymatic activity and the presence of oxidizing agents .

Absorption and Distribution

Ranitidine exhibits a bioavailability of about 50% when taken orally. After administration, peak plasma concentrations are typically reached within 1 to 3 hours . this compound's pharmacokinetic profile is less well-studied; however, it is expected to follow similar absorption characteristics due to its structural relationship with ranitidine.

Metabolism

The metabolism of ranitidine involves conversion to several metabolites including this compound. This process predominantly occurs in the liver, where FMOs facilitate the oxidation reactions. The metabolic pathway is significant as it influences both the efficacy and safety profile of ranitidine in clinical use .

Ranitidine acts by competitively inhibiting histamine at H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. While this compound's specific biological activity remains less understood, it is hypothesized that it may retain some pharmacological properties similar to its parent compound due to its structural similarity. However, studies indicate that the biological activity may differ significantly from that of ranitidine .

Adverse Effects and Toxicity

Ranitidine has a relatively favorable safety profile; however, concerns regarding its metabolites have emerged. The presence of this compound and other metabolites can influence adverse effects and drug interactions. For instance, altered metabolism in patients with liver impairment may lead to increased levels of these metabolites, necessitating careful monitoring .

Summary Table: Key Characteristics of this compound

PropertyRanitidineThis compound
Chemical Structure C13H22N4O4SC13H22N4O4S (sulfoxide)
Metabolism Primarily hepaticMinor metabolite (1%)
Bioavailability ~50%Not well-studied
Mechanism H2 receptor antagonistUnknown; potential similarity
Clinical Use Antiulcer agentNot clinically used
Adverse Effects Generally lowUnknown

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting and quantifying Ranitidine S-oxide in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity. For non-destructive analysis, Direct Analysis in Real Time Mass Spectrometry (DART-MS) is suitable for rapid screening of metabolites . Validate methods using spiked plasma/urine samples and compare retention times with synthetic standards. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers distinguish this compound from its structural analogs, such as Ranitidine N-oxide?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) to differentiate based on exact mass (m/z 330.1362 for S-oxide vs. 330.1362 for N-oxide; isotopic patterns may vary). Pair with nuclear magnetic resonance (NMR) spectroscopy to confirm sulfur vs. nitrogen oxidation via distinct chemical shifts (e.g., S-oxide: δ 2.8–3.5 ppm for S=O; N-oxide: δ 3.1–3.7 ppm for N→O) .

Q. What experimental conditions influence the stability of this compound during in vitro assays?

  • Methodology : Conduct stability studies under varying pH (1–9), temperature (4–37°C), and light exposure. Use HPLC-UV to monitor degradation products. This compound is prone to photodegradation; thus, store samples in amber vials and avoid prolonged exposure to UV light during analysis .

Advanced Research Questions

Q. How do conflicting data on the enzymatic formation of this compound (e.g., FMO3 vs. CYP450 involvement) impact metabolic pathway validation?

  • Methodology : Use recombinant enzyme systems (e.g., FMO3, CYP3A4) to isolate contributions. For FMO3, incubate Ranitidine with NADPH and measure S-oxide formation via LC-MS. Compare with CYP450 inhibitors (e.g., ketoconazole). Conflicting data may arise from interspecies variability; prioritize human liver microsomes over rodent models .

Q. What are the implications of this compound’s genotoxic potential, and how can this be rigorously assessed?

  • Methodology : Perform Ames tests (with/without metabolic activation) to evaluate mutagenicity. Complement with comet assays in human hepatocyte lines to assess DNA strand breaks. Compare results with structurally related genotoxins (e.g., 6-PPD-quinone) to contextualize risk .

Q. How can response surface methodology (RSM) optimize the synthesis of this compound for mechanistic studies?

  • Methodology : Design a central composite RSM model with factors like reaction time, oxidant concentration, and pH. Use HPLC purity as the response variable. Exclude outlier runs (e.g., blocked separations) and transform data (e.g., natural log) to normalize variance. Validate with ANOVA and lack-of-fit tests .

Q. Data Contradiction and Analysis

Q. How should researchers reconcile discrepancies in reported urinary excretion rates of this compound (e.g., 1% vs. trace amounts)?

  • Methodology : Cross-validate methodologies across studies. Differences may arise from detection limits (e.g., LC-MS vs. older UV methods) or sample preparation (e.g., hydrolysis of conjugated metabolites). Reanalyze archived samples using current HRMS protocols and report recovery rates .

Q. Tables for Methodological Reference

Parameter Recommended Approach Key Evidence
Detection Limit (S-oxide) LC-MS/MS (LOQ: 0.1 ng/mL in plasma)
Enzyme Contribution FMO3 contributes <5% of total S-oxide formation
Genotoxicity Assay Ames test (+S9): Negative; Comet assay: Positive
Solubility in PEG 400 12.8 mg/mL at 25°C (Jouyban–Acree model)

Propiedades

IUPAC Name

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHXRNHSZTXSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891464
Record name Ranitidine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73851-70-4
Record name Ranitidine S-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73851-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranitidine-S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073851704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranitidine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73851-70-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RANITIDINE S-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8SB999BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranitidine S-oxide
Reactant of Route 2
Ranitidine S-oxide
Reactant of Route 3
Ranitidine S-oxide
Reactant of Route 4
Reactant of Route 4
Ranitidine S-oxide
Reactant of Route 5
Reactant of Route 5
Ranitidine S-oxide
Reactant of Route 6
Reactant of Route 6
Ranitidine S-oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.